molecular formula C10H19NO B11914914 4-Propyl-1-oxa-4-azaspiro[4.4]nonane CAS No. 74379-49-0

4-Propyl-1-oxa-4-azaspiro[4.4]nonane

Cat. No.: B11914914
CAS No.: 74379-49-0
M. Wt: 169.26 g/mol
InChI Key: CPZDKNUFLREXKM-UHFFFAOYSA-N
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Description

4-Propyl-1-oxa-4-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor, such as a 1,4-diketone, with an amine and an alcohol under acidic or basic conditions to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1-oxa-4-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert oxo groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Propyl-1-oxa-4-azaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propyl-1-oxa-4-azaspiro[4.4]nonane is unique due to its specific arrangement of atoms and the presence of a propyl group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

74379-49-0

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

4-propyl-1-oxa-4-azaspiro[4.4]nonane

InChI

InChI=1S/C10H19NO/c1-2-7-11-8-9-12-10(11)5-3-4-6-10/h2-9H2,1H3

InChI Key

CPZDKNUFLREXKM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCOC12CCCC2

Origin of Product

United States

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